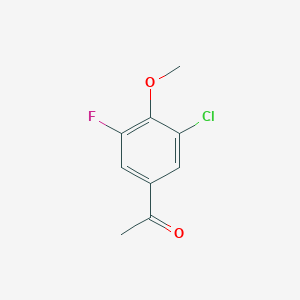

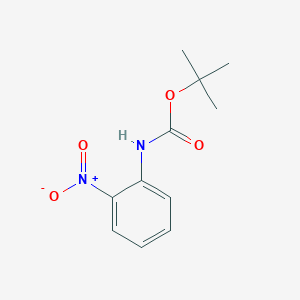

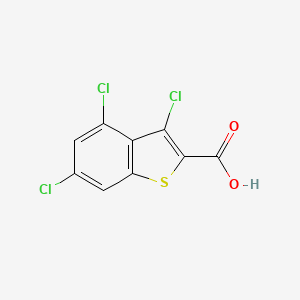

2',4'-Difluoro-3'-methoxyacetophenone

Übersicht

Beschreibung

2',4'-Difluoro-3'-methoxyacetophenone is a compound that is structurally related to various acetophenone derivatives, which have been studied for their interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds such as 2'-methoxyacetophenone (2-M) and 2,4-difluoroacetophenone (DFAP) have been investigated for their photosensitizing abilities and molecular structures, respectively .

Synthesis Analysis

The synthesis of related compounds typically involves the acetylation of the corresponding phenols or the Friedel-Crafts acylation of aromatic compounds. Although the exact synthesis of 2',4'-Difluoro-3'-methoxyacetophenone is not detailed in the provided papers, similar compounds are often synthesized using density functional theory (DFT) optimized conditions, which could be applicable to the synthesis of this compound as well .

Molecular Structure Analysis

The molecular structure of compounds similar to 2',4'-Difluoro-3'-methoxyacetophenone has been analyzed using spectroscopic methods such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations. For instance, DFAP's structure has been extensively studied, revealing details about its vibrational modes and molecular geometry . These methods could be applied to analyze the molecular structure of 2',4'-Difluoro-3'-methoxyacetophenone.

Chemical Reactions Analysis

The chemical reactions of acetophenone derivatives often involve their photosensitizing properties, as seen with 2'-methoxyacetophenone, which can sensitize the triplet state of thymidine dinucleotides under UV-A light . The presence of electron-withdrawing or electron-donating groups, such as the difluoro and methoxy groups in 2',4'-Difluoro-3'-methoxyacetophenone, would influence its reactivity in similar photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be deduced from their molecular structures and substituent effects. For example, DFAP's spectroscopic analysis provides insights into its polarizability, hyperpolarizability, and dipole moment . Similarly, the properties of 2',4'-Difluoro-3'-methoxyacetophenone could be studied to understand its stability, reactivity, and potential applications in various fields, including as a photosensitizer or a fluorescent probe, as suggested by the properties of related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Chemical Structure Analysis : The compound 2-hydroxy-4-methoxyacetophenone, closely related to 2',4'-Difluoro-3'-methoxyacetophenone, has been analyzed using DFT/B3LYP method, revealing insights into its structural parameters and vibrational frequencies. This type of analysis is crucial for understanding the fundamental properties of such compounds (Arjunan et al., 2014).

Photostability and Photochemistry

- Photostability Research : Research on lignin model compounds similar to 2',4'-Difluoro-3'-methoxyacetophenone has shown that the removal of phenolic hydroxyl groups can significantly inhibit yellowing, enhancing photostability. This is particularly relevant for materials exposed to UV light (Hu et al., 2000).

- Photochemical Sensitization : A study on 2'-methoxyacetophenone, a compound structurally similar to 2',4'-Difluoro-3'-methoxyacetophenone, has revealed its efficacy as a photosensitizer for cyclobutane pyrimidine dimer formation, indicating potential applications in studying triplet states in DNA and related biomolecules (Liu et al., 2015).

Organic Synthesis and Catalysis

- Catalytic Applications in Organic Synthesis : Derivatives of 2',4'-Difluoro-3'-methoxyacetophenone have been used in enantioselective 1,4-addition reactions. These reactions are crucial for synthesizing a variety of organic compounds, indicating the potential of such ketones in asymmetric catalysis (Kumagai et al., 2001).

Supramolecular Chemistry

- Supramolecular Interactions : Studies on hydroxymethoxyacetophenone derivatives, which are structurally related to 2',4'-Difluoro-3'-methoxyacetophenone, have explored their interactions with β-cyclodextrin. Such studies are pivotal for understanding host-guest chemistry and designing molecular recognition systems (Fielding et al., 2011).

Green Chemistry

- Green Chemical Reactions : A study on the pH-controlled oxidation of 4'-methoxyacetophenone, similar to 2',4'-Difluoro-3'-methoxyacetophenone, demonstrated the effect of pH on product formation. This research contributes to green chemistry by exploring environmentally friendly oxidation reactions (Ballard, 2010).

Eigenschaften

IUPAC Name |

1-(2,4-difluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOZLGEZVDGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397312 | |

| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3'-methoxyacetophenone | |

CAS RN |

373603-19-1 | |

| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)